molecular formula C14H16N2OS B6582103 1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea CAS No. 1208858-58-5

1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea

Cat. No. B6582103
CAS RN: 1208858-58-5
M. Wt: 260.36 g/mol
InChI Key: NWWBFVSLCPBNPI-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-3-[(thiophen-3-yl)methyl]urea (1-PE-3-TMU) is a synthetic compound with a wide range of applications in scientific research. It is used as a building block in the synthesis of other molecules, as a probe to study protein-ligand interactions, and as a tool to study biochemical and physiological effects. In

Mechanism of Action

1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea is believed to act as a chelating agent, binding to metal ions such as iron, copper, and zinc. This binding can disrupt the activities of enzymes and other proteins, and can lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea has been found to have antioxidant properties, and has been shown to scavenge free radicals and reduce oxidative damage. It has also been found to inhibit the activities of enzymes involved in the metabolism of glucose, and to inhibit the production of nitric oxide.

Advantages and Limitations for Lab Experiments

1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea is a relatively inexpensive compound, making it a cost-effective option for laboratory experiments. It is also relatively easy to synthesize, and can be stored for long periods of time without significant degradation. However, the compound can be toxic if used in high concentrations, and should be handled with caution.

Future Directions

1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea has potential applications in the development of new drugs and therapies. It could be used to study the effects of oxidative stress on the activities of enzymes involved in the metabolism of drugs, and to develop new compounds that target specific proteins. It could also be used to study the effects of nitric oxide on the cell cycle, and to develop new compounds that inhibit the production of nitric oxide. Additionally, 1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea could be used to study the effects of metal ions on protein-ligand interactions, and to develop new compounds that bind to metal ions.

Synthesis Methods

1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea is synthesized through a two-step process. First, a reaction between 3-(thiophen-3-yl)acrolein and 2-phenylethylamine is conducted in the presence of a base to form 1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]acetaldehyde. This reaction is followed by an aldol condensation reaction between the aldehyde and urea to form 1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea.

Scientific Research Applications

1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea is used as a building block in the synthesis of other molecules, such as 1-(2-phenylethyl)-3-(thiophen-3-ylmethyl)-5-(thiophen-2-ylmethyl)thiazolidin-4-one. This compound has been used as a fluorescent probe to study protein-ligand interactions. 1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea is also used as a tool to study biochemical and physiological effects. It has been used in studies of the effects of oxidative stress on the activities of antioxidant enzymes, and to study the effects of nitric oxide on the cell cycle.

properties

IUPAC Name

1-(2-phenylethyl)-3-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c17-14(16-10-13-7-9-18-11-13)15-8-6-12-4-2-1-3-5-12/h1-5,7,9,11H,6,8,10H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWBFVSLCPBNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenethyl-3-(thiophen-3-ylmethyl)urea

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